4-Formyl-2-methylbenzonitrile

説明

The exact mass of the compound 4-Formyl-2-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Formyl-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-formyl-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNVHPRNQXBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-35-0 | |

| Record name | 4-formyl-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Formyl-2-methylbenzonitrile

This technical guide details the properties, synthesis, and applications of 4-Formyl-2-methylbenzonitrile , a critical bifunctional intermediate in medicinal chemistry.[1][2][3]

The Dual-Functional Scaffold for Kinase Inhibitor Development[1][2][3]

Executive Summary

4-Formyl-2-methylbenzonitrile (also known as 4-cyano-3-methylbenzaldehyde) is a high-value pharmacophore scaffold characterized by two distinct electrophilic centers: a reactive formyl group and a robust nitrile moiety.[1][2][3][4] This orthogonality allows for divergent synthetic pathways, making it an essential building block in the development of Rho-associated protein kinase (ROCK) inhibitors , DPP-4 inhibitors , and next-generation heterocyclic drugs.[1][2][3]

This guide provides a validated synthetic protocol, critical handling parameters, and a strategic analysis of its reactivity profile, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.[1][2]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 4-Formyl-2-methylbenzonitrile |

| CAS Number | 27613-35-0 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >70°C (Predicted); Precursor (Bromo) MP: 63–68°C |

| Boiling Point | ~297°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant) |

Validated Synthetic Protocol

The most reliable laboratory-scale synthesis involves a chemoselective metal-halogen exchange on 4-bromo-2-methylbenzonitrile.[1][2][3] This route requires strict temperature control to prevent nucleophilic attack on the nitrile group.[1]

Reaction Scheme

-

Precursor: 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5)[1]

-

Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)

-

Solvent: Anhydrous THF

-

Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N₂)[1][2][3]

Step-by-Step Methodology

Phase 1: Cryogenic Lithiation

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush continuously with Argon.[1]

-

Dissolution: Charge the flask with 4-bromo-2-methylbenzonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C . Higher temperatures favor nucleophilic attack of the organolithium on the nitrile (forming an imine/ketone byproduct).[1]

-

-

Equilibration: Stir at -78°C for 30 minutes to ensure complete generation of the aryl lithium species.

Phase 2: Formylation & Quench [2][3]

-

Electrophile Addition: Add anhydrous DMF (2.0 equiv) dropwise to the lithiated solution at -78°C.

-

Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl (30 mL) followed by 1N HCl (10 mL) to hydrolyze the hemiaminolate intermediate to the aldehyde.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Self-Validating Quality Checks

-

TLC Monitoring: The product is more polar than the bromo-precursor.[1][2][3] (Rf ~0.4 in 20% EtOAc/Hexanes).[1]

-

¹H NMR Confirmation: Look for the distinct aldehyde singlet at δ ~10.0 ppm and the disappearance of the specific aromatic splitting pattern of the bromo starting material.

-

IR Spectroscopy: Appearance of the carbonyl stretch (ν ~1700 cm⁻¹ ) and retention of the nitrile stretch (ν ~2230 cm⁻¹ ).[1]

Visualization: Synthetic Workflow & Reactivity[2][3]

The following diagram illustrates the synthesis logic and the divergent downstream applications.

Caption: Figure 1. Chemoselective synthesis pathway illustrating the critical temperature control required to avoid nitrile side-reactions.

Pharmaceutical Applications

Rho-Kinase (ROCK) Inhibitors

This scaffold is heavily utilized in the synthesis of isoquinoline and phthalazine-based inhibitors.[1][2][3] The 4-formyl group serves as the attachment point for homopiperazine or other amine-containing solubilizing groups, while the nitrile/methyl motif mimics the hinge-binding region of the kinase ATP pocket.[1][2][3]

-

Mechanism:[2][3][5] The aldehyde undergoes reductive amination with amines to form the "tail" of the inhibitor, crucial for potency and selectivity.[1]

Heterocycle Construction

The ortho relationship between the methyl group and the nitrile (or the para relationship of the formyl) allows for unique cyclization strategies.[1]

-

Phthalazines: Reaction with hydrazine can bridge the formyl and nitrile groups (if positioned appropriately) or link the formyl with an adjacent functionality to form fused ring systems.[1]

-

Isoquinolines: The aldehyde is a classic precursor for Pomeranz-Fritsch cyclization or similar acid-catalyzed condensations.[1][2][3]

Safety & Handling Protocol

-

Storage: Store under inert atmosphere (Argon) at 2–8°C . Aldehydes are prone to air oxidation to the corresponding benzoic acid (4-cyano-3-methylbenzoic acid).[1][2][3]

-

Handling: Use a chemical fume hood.[1] The compound is a nitrile and an aldehyde; avoid contact with strong oxidizers and strong bases.[1]

-

Emergency:

References

-

Asahi Kasei Pharma Corporation. (2008).[1][4] Novel Isoquinoline Derivatives and Rho-Kinase Inhibitors.[1][2][3] US Patent Application 2008/0200535 A1.[1][4][6]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.[1][2][3] (Demonstrates reactivity of the formyl-benzonitrile class).[1] [1]

-

PubChem. (2025).[1] Compound Summary: 4-Formyl-2-methylbenzonitrile (CAS 27613-35-0).[1][2][3][4][7][8] National Library of Medicine.[1] [1]

-

Shahid, M. et al. (2009).[1][9] 2-Bromo-4-methylbenzonitrile.[1][2][3] Acta Crystallographica Section E. (Structural data on the precursor).[1]

Sources

- 1. 4-Formyl-2-methylbenzonitrile | C9H7NO | CID 45083566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 105-07-7|4-Formylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 331714-58-0|5-Formylisophthalonitrile|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzonitrile,4-formyl-2-methyl-(9CI) | CAS#:27613-35-0 | Chemsrc [chemsrc.com]

- 7. 24964-64-5|3-Formylbenzonitrile|BLD Pharm [bldpharm.com]

- 8. 27613-35-0|4-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-Formyl-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Formyl-2-methylbenzonitrile is a substituted aromatic nitrile that holds significant potential as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique trifunctional structure, featuring a nitrile, a formyl (aldehyde), and a methyl group on a benzene ring, offers versatile reactivity for constructing diverse molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of 4-Formyl-2-methylbenzonitrile, offering critical data for its handling, characterization, and application in research and development.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to establish its molecular identity.

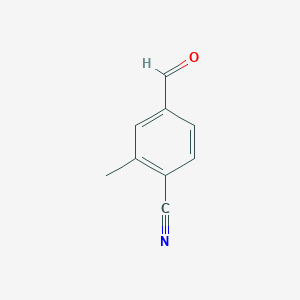

Chemical Structure:

Caption: 2D Chemical Structure of 4-Formyl-2-methylbenzonitrile.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 4-formyl-2-methylbenzonitrile | PubChem[1] |

| CAS Number | 27613-35-0 | PubChem[1] |

| Molecular Formula | C₉H₇NO | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C=O)C#N | PubChem[1] |

| InChIKey | XMNVHPRNQXBJDI-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties: A Blend of Computed and Empirical Data

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in synthetic chemistry and drug development. While experimental data for 4-Formyl-2-methylbenzonitrile is not extensively published, we can leverage computational models and data from analogous compounds to build a reliable profile.

Table of Physical Properties:

| Property | Value | Data Type | Source/Notes |

| Appearance | White to light yellow solid | Experimental | ChemicalBook[2] |

| Melting Point | Not available | - | Data for the related 4-formyl-3-methoxybenzonitrile is 109-111 °C.[3] |

| Boiling Point | Not available | - | Data for the related 4-formyl-3-methoxybenzonitrile is 318 °C.[3] |

| Solubility | Not available | - | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| XLogP3 | 1.5 | Computed | PubChem[1] |

| Topological Polar Surface Area | 40.9 Ų | Computed | PubChem[1] |

| Hydrogen Bond Donors | 0 | Computed | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | Computed | PubChem[1] |

| Rotatable Bond Count | 1 | Computed | PubChem[1] |

Expert Insights: The computed XLogP3 value of 1.5 suggests that 4-Formyl-2-methylbenzonitrile has moderate lipophilicity. This is a crucial parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a polar nitrile and a formyl group, capable of acting as hydrogen bond acceptors, will influence its solubility and interactions with biological targets.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.0 ppm. The aldehydic proton should be a singlet at a downfield chemical shift, typically around 10 ppm. The methyl protons will present as a singlet further upfield, likely in the 2.4-2.6 ppm region.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the nitrile carbon (around 118-120 ppm), the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 120-150 ppm range), and the methyl carbon (around 20 ppm).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. For aromatic nitriles, a sharp, strong absorption band corresponding to the C≡N stretch is typically observed in the range of 2220-2240 cm⁻¹.[6] The C=O stretch of the aldehyde group will also be prominent, appearing as a strong band around 1700 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching will be present in the fingerprint region.

Experimental Workflow: A Practical Guide to Characterization

To ensure the identity and purity of 4-Formyl-2-methylbenzonitrile in a laboratory setting, a systematic analytical workflow is essential.

Caption: A typical experimental workflow for the synthesis and characterization of 4-Formyl-2-methylbenzonitrile.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid 4-Formyl-2-methylbenzonitrile.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of all peaks in both ¹H and ¹³C spectra, comparing them to expected values for the structure.

Safety and Handling

Based on the GHS classification, 4-Formyl-2-methylbenzonitrile is considered a hazardous substance.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Chemical suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., nitrogen).[2]

Conclusion

4-Formyl-2-methylbenzonitrile is a valuable building block for synthetic and medicinal chemistry. While a complete set of experimentally determined physical properties is not yet widely available in the public domain, this guide provides a solid foundation based on computed data, information from closely related analogs, and established analytical principles. The provided protocols and safety information are intended to guide researchers in the safe and effective handling and characterization of this promising compound. As research progresses, it is anticipated that a more comprehensive experimental dataset will become available, further solidifying our understanding of this versatile molecule.

References

-

(Accessed January 2026). Ossila Ltd.

-

(Accessed January 2026). Google Patents.

-

(Accessed January 2026). ChemicalBook.

-

(Accessed January 2026). National Center for Biotechnology Information.

-

(Accessed January 2026). The Royal Society of Chemistry.

-

(Accessed January 2026). National Center for Biotechnology Information.

-

(Accessed January 2026). ChemSynthesis.

-

(Accessed January 2026). ChemicalBook.

-

(Accessed January 2026). ResearchGate.

-

(Accessed January 2026). ChemicalBook.

-

(Accessed January 2026). Chemistry LibreTexts.

-

(Accessed January 2026). ChemicalBook.

-

(Accessed January 2026). SIELC Technologies.

-

(Accessed January 2026). The Royal Society of Chemistry.

-

(Accessed January 2026). Spectroscopy Online.

-

(Accessed January 2026). National Institute of Standards and Technology.

-

(Accessed January 2026). Cenmed Enterprises.

-

(Accessed January 2026). PubChemLite.

Sources

- 1. 4-Formyl-2-methylbenzonitrile | C9H7NO | CID 45083566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 4-formyl-2-methyl- (9CI) | 27613-35-0 [amp.chemicalbook.com]

- 3. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

4-Formyl-2-methylbenzonitrile: Technical Profile & Synthetic Utility

This in-depth technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Formyl-2-methylbenzonitrile , a critical bifunctional intermediate in drug discovery.

Introduction

4-Formyl-2-methylbenzonitrile (CAS: 27613-35-0) is a versatile aromatic building block characterized by the coexistence of an electrophilic aldehyde and a robust nitrile group on a methylated benzene core.[1][2] In medicinal chemistry, this scaffold serves as a "linchpin" intermediate. The aldehyde functionality allows for rapid diversification (e.g., via reductive amination or olefination), while the nitrile group acts as a bioisostere for carbonyls, a precursor to heterocycles (e.g., tetrazoles, triazines), or a metabolically stable polar contact point in protein-ligand interactions.

This guide provides a rigorous analysis of its properties, validated synthetic protocols, and downstream applications in the synthesis of bioactive pharmaceutical ingredients (APIs).

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for stoichiometric calculations and solubility assessments.

| Property | Value | Notes |

| IUPAC Name | 4-Formyl-2-methylbenzonitrile | |

| CAS Number | 27613-35-0 | |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | Monoisotopic Mass: 145.05 Da |

| Appearance | White to pale yellow solid | Crystalline powder |

| Melting Point | 100–104 °C | Range varies by purity |

| LogP (Predicted) | ~1.5 - 1.9 | Lipophilic, soluble in DCM, EtOAc |

| TPSA | 40.9 Ų | Good membrane permeability |

| H-Bond Acceptors | 2 (Nitrile N, Carbonyl O) | |

| H-Bond Donors | 0 | |

| SMILES | CC1=C(C=CC(=C1)C=O)C#N |

Synthetic Pathways[4][5]

Synthesizing 4-Formyl-2-methylbenzonitrile typically involves one of two strategic approaches: Metal-Halogen Exchange (for high-purity laboratory scale) or Radical Oxidation (for cost-effective scale-up).

Method A: Metal-Halogen Exchange (From 4-Bromo-2-methylbenzonitrile)

This method is preferred for small-scale synthesis due to its high regioselectivity and cleanliness.

-

Reagents: i-Propylmagnesium chloride (i-PrMgCl) or n-Butyllithium (n-BuLi), DMF.

-

Solvent: Anhydrous THF.

Protocol:

-

Activation: Dissolve 4-bromo-2-methylbenzonitrile (1.0 equiv) in anhydrous THF under Argon atmosphere. Cool to -78 °C (if using n-BuLi) or -20 °C (if using i-PrMgCl).

-

Exchange: Add the organometallic reagent (1.1 equiv) dropwise. Stir for 30–60 minutes to generate the aryl anion. Note: The nitrile group is generally stable to i-PrMgCl at low temperatures, but n-BuLi requires strict temperature control to avoid nucleophilic attack on the cyano group.

-

Formylation: Add anhydrous Dimethylformamide (DMF, 2.0 equiv) dropwise. Allow the mixture to warm to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.[4][5]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: Radical Bromination & Oxidation (From 2,4-Dimethylbenzonitrile)

This route utilizes cheaper starting materials but requires careful control to avoid over-bromination.

-

Starting Material: 2,4-Dimethylbenzonitrile (4-methyl-o-tolunitrile).

-

Step 1 (Bromination): NBS (N-Bromosuccinimide), AIBN (cat.), CCl₄ or Chlorobenzene, Reflux.

-

Step 2 (Oxidation): Sommelet reaction (Hexamine, aq. AcOH) or Kornblum oxidation (DMSO, NaHCO₃).

Pathway Visualization

Figure 1: Comparative synthetic routes for 4-Formyl-2-methylbenzonitrile.

Reactivity & Applications in Drug Design

The 4-formyl-2-methylbenzonitrile scaffold is a "divergent point" intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

A. Aldehyde Functionalization (C4 Position)

The aldehyde is the primary handle for increasing molecular complexity.

-

Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields benzylamine derivatives. This is a standard tactic to introduce solubilizing groups (e.g., morpholine, piperazine) in kinase inhibitors.

-

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts generates styrene derivatives. This is used to create "extended" pi-systems often found in covalent inhibitors (Michael acceptors).

-

Heterocycle Formation: Condensation with diamines (e.g., o-phenylenediamine) yields benzimidazoles.

B. Nitrile Functionalization (C1 Position)

The nitrile is often preserved as a pharmacophore but can be transformed:

-

Tetrazole Synthesis: Reaction with Sodium Azide (NaN₃) yields the tetrazole ring, a bioisostere for carboxylic acids (common in Angiotensin II receptor blockers).

-

Hydrolysis: Conversion to the primary amide (H₂O₂, NaOH) or carboxylic acid (HCl, heat).

Case Study: Benzimidazole Synthesis

A common application is the synthesis of 2-arylbenzimidazoles, a privileged scaffold in anti-infective and oncology programs.

Protocol:

-

Combine 4-Formyl-2-methylbenzonitrile (1.0 equiv) and 4-fluoro-1,2-phenylenediamine (1.0 equiv) in DMF or Ethanol.

-

Add an oxidant (e.g., Na₂S₂O₅ or air/catalyst) if oxidative cyclization is required, or use standard condensation conditions.

-

Heat to 80 °C for 4–6 hours.

-

Isolate the 2-(4-cyano-3-methylphenyl)benzimidazole product.

Reactivity Logic Map

Figure 2: Divergent synthesis map demonstrating the chemical versatility of the scaffold.

Safety & Handling (MSDS Summary)

While 4-Formyl-2-methylbenzonitrile is not classified as a highly potent API, it possesses standard hazards associated with benzonitriles and aldehydes.

-

GHS Classification:

-

Handling:

-

Use in a fume hood to avoid inhalation of dust/vapors.

-

Nitrile compounds can liberate cyanide under extreme acidic/metabolic conditions; however, the aryl nitrile bond is generally stable.

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

-

References

-

PubChem. (2025). 4-Formyl-2-methylbenzonitrile (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 12-30. [Link]

-

European Patent Office. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile (WO2016024224A1).[2] (Analogous synthetic routes for methyl-benzonitriles).

-

Royal Society of Chemistry. (2014). Preparation of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile. ChemSpider/RSC Synthetic Pages. [Link]

-

National Institute of Standards and Technology (NIST). (2025). Benzonitrile, 4-formyl-.[1][2][11] NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. 27613-39-4(Benzonitrile,3-formyl-4-methyl-) | Kuujia.com [kuujia.com]

- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tdcommons.org [tdcommons.org]

- 6. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 8. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 9. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 10. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

spectroscopic data of 4-Formyl-2-methylbenzonitrile (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 4-Formyl-2-methylbenzonitrile (CAS: 27613-35-0), a critical pharmacophore used in the synthesis of DPP-4 inhibitors like Trelagliptin.

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Molecular Profile

4-Formyl-2-methylbenzonitrile (Synonym: 4-cyano-3-methylbenzaldehyde) serves as a bifunctional aromatic scaffold. Its structure is defined by two electron-withdrawing groups (cyano and formyl) positioned para and meta to a methyl donor, creating a unique push-pull electronic environment that simplifies NMR assignment but complicates impurity profiling.

| Property | Specification |

| CAS Number | 27613-35-0 |

| Formula | C |

| Molecular Weight | 145.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 70–74 °C |

| Solubility | Soluble in CHCl |

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI, 70 eV) or ESI+ (in MeOH). The mass spectrum is dominated by the stability of the aromatic core and the sequential loss of the labile functional groups.

Fragmentation Logic

-

Molecular Ion (

): Observed at m/z 145 . The odd mass number confirms the presence of an odd number of nitrogen atoms (Nitrogen Rule). -

Base Peak / High Intensity:

-

m/z 144 (

): Loss of the aldehydic proton ( -

m/z 116 (

): Loss of the formyl radical ( -

m/z 117 (

): Loss of CO directly from the aldehyde. -

m/z 89 (

): Subsequent loss of HCN from the cyano group (characteristic of benzonitriles).

-

Visualization: MS Fragmentation Pathway

Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance). The IR spectrum provides rapid confirmation of the two key functional groups (CN and CHO) without interference from the aromatic backbone.

| Frequency (cm | Assignment | Diagnostic Note |

| 2225 – 2235 | Sharp, medium intensity. Characteristic of aryl nitriles. | |

| 1700 – 1710 | Strong, sharp. Typical for conjugated aldehydes. | |

| 2750 & 2850 | "Fermi Doublet". Two weak bands confirming the aldehyde C-H. | |

| 1600, 1580 | Ring breathing modes. | |

| 820 – 840 | 1,2,4-trisubstituted benzene pattern. |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR (400 MHz, CDCl )

The proton spectrum is distinct due to the 1,2,4-substitution pattern. The cyano group at C1 and methyl at C2 create specific splitting patterns.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Logic |

| 10.08 | Singlet (s) | 1H | -CHO | - | Deshielded aldehydic proton. |

| 7.85 | Singlet (s) | 1H | H-3 | - | Ortho to CHO, Ortho to Me. Appears as a singlet due to lack of adjacent protons.[1] |

| 7.80 | Doublet (d) | 1H | H-5 | Ortho to CHO, Meta to CN. | |

| 7.75 | Doublet (d) | 1H | H-6 | Ortho to CN. Deshielded by CN anisotropy. | |

| 2.64 | Singlet (s) | 3H | -CH | - | Benzylic methyl. Downfield shift (vs 2.3 ppm) due to ortho-CN group. |

Critical Interpretation:

-

H-3 vs H-6: H-3 is often a broadened singlet or fine doublet (

Hz) due to long-range coupling with the methyl group or H-5. It is chemically distinct because it sits between the Methyl and Formyl groups. -

Methyl Shift: The shift to ~2.64 ppm (compared to toluene's 2.35 ppm) is a diagnostic marker for the methyl group being ortho to the electron-withdrawing Cyano group.

C NMR (100 MHz, CDCl )

| Shift ( | Assignment | Type |

| 191.2 | C=O | Carbonyl |

| 142.5 | C-2 | Quaternary (ipso to Me) |

| 138.8 | C-4 | Quaternary (ipso to CHO) |

| 133.5 | C-6 | Methine (Ar-CH) |

| 130.2 | C-3 | Methine (Ar-CH) |

| 127.8 | C-5 | Methine (Ar-CH) |

| 117.5 | CN | Nitrile Carbon |

| 116.8 | C-1 | Quaternary (ipso to CN) |

| 20.5 | -CH | Methyl |

Quality Control & Impurity Profiling

In drug development workflows (e.g., Trelagliptin), this intermediate is often synthesized via the oxidation of 2,4-dimethylbenzonitrile or cyanation of 4-bromo-3-methylbenzaldehyde.

Differentiation Logic (Isomer Check)

A common error is confusing the target with 2-formyl-4-methylbenzonitrile (isomer).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45083566, 4-Formyl-2-methylbenzonitrile. Retrieved from [Link]

- World Intellectual Property Organization. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile and Trelagliptin intermediates. WO2016024224A1.

Sources

Introduction to 4-Formyl-2-methylbenzonitrile and 13C NMR Spectroscopy

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Formyl-2-methylbenzonitrile

Abstract: This technical guide provides a comprehensive analysis and detailed prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Formyl-2-methylbenzonitrile (also known as 4-cyano-3-methylbenzaldehyde). In the absence of a readily available, fully assigned experimental spectrum in public databases, this paper outlines a methodology for predicting the spectrum with high accuracy. This is achieved by leveraging foundational principles of NMR spectroscopy and analyzing the distinct electronic effects of the formyl, cyano, and methyl substituents on the aromatic ring. This document serves as a valuable resource for researchers, chemists, and drug development professionals who require a thorough understanding of the spectral characteristics of this and similar substituted aromatic compounds for the purposes of structural verification, reaction monitoring, and quality control.

4-Formyl-2-methylbenzonitrile is a disubstituted benzonitrile derivative featuring a formyl (-CHO) group and a methyl (-CH3) group on the benzene ring, in addition to the nitrile (-C≡N) function.[1] Its structure presents a unique electronic environment, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]

13C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. It provides information on each unique carbon atom within a molecule, with the chemical shift (δ) of each carbon signal being highly sensitive to its local electronic environment.[3] The broad range of chemical shifts in 13C NMR allows for detailed structural analysis, though quaternary carbons (those without attached protons) often appear with lower intensity.[3] The interpretation of these spectra is fundamental to confirming molecular identity and purity.

Foundational Principles: Substituent Effects on Aromatic 13C Chemical Shifts

The chemical shifts of the carbon atoms in a substituted benzene ring are governed by the electronic properties of the attached functional groups. These substituent effects can be broadly categorized as either shielding (an upfield shift to a lower δ value) or deshielding (a downfield shift to a higher δ value).

-

Electron-Withdrawing Groups (EWGs): Groups like the formyl (-CHO) and cyano (-C≡N) are strong EWGs. They decrease electron density on the aromatic ring, particularly at the ortho and para positions, through resonance and inductive effects. This results in a significant deshielding (downfield shift) of these carbon atoms.[4][5]

-

Electron-Donating Groups (EDGs): The methyl (-CH3) group is a weak electron-donating group. It increases electron density on the ring, primarily at the ortho and para positions, causing a shielding (upfield shift) effect.

Predicting the spectrum of a multi-substituted benzene like 4-Formyl-2-methylbenzonitrile involves a systematic, additive approach, starting with the base chemical shift of benzene (~128.5 ppm) and adjusting for the combined influence of all three substituents at each carbon position.

Predictive Analysis of the 13C NMR Spectrum

To facilitate the analysis, the carbon atoms of 4-Formyl-2-methylbenzonitrile are numbered as shown in the molecular structure diagram below.

Caption: Molecular structure of 4-Formyl-2-methylbenzonitrile with IUPAC numbering for spectral assignment.

Substituent Carbon Chemical Shifts

-

C9 (Formyl Carbon, -CHO): The carbonyl carbon of an aldehyde is one of the most deshielded signals in a 13C NMR spectrum. This is due to the strong deshielding effect of the doubly bonded oxygen atom. For aromatic aldehydes like benzaldehyde, this signal typically appears in the range of 190-200 ppm.[6][7]

-

Predicted Shift: ~192 ppm.

-

-

C7 (Nitrile Carbon, -C≡N): The carbon atom of a nitrile group is also characteristically deshielded, though less so than a carbonyl carbon. Its typical chemical shift range is between 110-120 ppm.[3] For 4-methylbenzonitrile, the nitrile carbon appears at 119.0 ppm.[8]

-

Predicted Shift: ~118 ppm.

-

-

C8 (Methyl Carbon, -CH₃): The carbon of a methyl group attached to an aromatic ring is highly shielded. For 2-methylbenzaldehyde, this peak is at 19.9 ppm, and for 3-methylbenzaldehyde, it is at 21.2 ppm.[8]

-

Predicted Shift: ~20 ppm.

-

Aromatic Carbon Chemical Shifts

The six aromatic carbons (C1-C6) will have distinct chemical shifts due to the unique combination of substituent effects at each position. All are expected to fall within the general aromatic region of 110-170 ppm.[3][9]

-

C1 (Ipso-carbon to -CN): This is a quaternary carbon. The cyano group has a weak ipso-effect. In benzonitrile, C1 is at ~112 ppm. The meta methyl and para formyl groups will shift this further. The formyl group's para effect is deshielding.

-

Predicted Shift: ~116 ppm.

-

-

C2 (Ipso-carbon to -CH₃): This quaternary carbon is attached to the electron-donating methyl group, which has a deshielding ipso-effect. It is also ortho to the -CN group and meta to the -CHO group, both of which are deshielding at these positions. This will be one of the more deshielded aromatic carbons.

-

Predicted Shift: ~142 ppm.

-

-

C3 (Aromatic C-H): This carbon is ortho to the deshielding formyl group and meta to the nitrile group. It is also ortho to the shielding methyl group. The strong deshielding effect from the adjacent formyl group is expected to dominate.

-

Predicted Shift: ~138 ppm.

-

-

C4 (Ipso-carbon to -CHO): This is a quaternary carbon attached to the strongly electron-withdrawing formyl group. It experiences a significant deshielding ipso-effect. It is also para to the methyl group, which provides a slight shielding effect.

-

Predicted Shift: ~136 ppm.

-

-

C5 (Aromatic C-H): This carbon is meta to both the formyl and methyl groups, and para to the nitrile group. The para nitrile group and meta formyl group will both exert a deshielding influence.

-

Predicted Shift: ~134 ppm.

-

-

C6 (Aromatic C-H): This carbon is ortho to the deshielding nitrile group and meta to the formyl group. The deshielding effect from the adjacent nitrile will be significant.

-

Predicted Shift: ~130 ppm.

-

Predicted 13C NMR Data Summary

The predicted chemical shifts for 4-Formyl-2-methylbenzonitrile are summarized in the table below. The assignments are based on the additive substituent effects and comparison with structurally related compounds.[8]

| Carbon Atom | Assigned Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |

| C9 | ~192 | Carbonyl (C=O) | Highly deshielded due to aldehyde functional group.[6][7] |

| C2 | ~142 | Aromatic (Quaternary) | Ipso to -CH₃; ortho to -CN; deshielded. |

| C3 | ~138 | Aromatic (CH) | Ortho to strongly deshielding -CHO group. |

| C4 | ~136 | Aromatic (Quaternary) | Ipso to strongly deshielding -CHO group. |

| C5 | ~134 | Aromatic (CH) | Para to deshielding -CN group. |

| C6 | ~130 | Aromatic (CH) | Ortho to deshielding -CN group. |

| C7 | ~118 | Nitrile (C≡N) | Characteristic shift for nitrile carbon.[3][8] |

| C1 | ~116 | Aromatic (Quaternary) | Ipso to -CN; relatively shielded quaternary carbon. |

| C8 | ~20 | Methyl (-CH₃) | Characteristic shift for an aryl methyl group.[8] |

Standard Experimental Protocol for 13C NMR Spectrum Acquisition

To experimentally validate the predicted chemical shifts, the following protocol provides a robust methodology for acquiring a high-quality 13C NMR spectrum.

Caption: Standard workflow for acquiring and processing a 13C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of high-purity 4-Formyl-2-methylbenzonitrile.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent, and its residual signal appears as a triplet at ~77.16 ppm which can be used for calibration.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Acquisition Time (AQ): ~1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures proper relaxation of quaternary carbons for more quantitative results.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Carefully phase correct the spectrum to achieve pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integrate signals if relative intensities are of interest, though 13C integration is often non-quantitative in standard experiments.

-

Conclusion

This guide provides a robust, scientifically-grounded prediction of the 13C NMR chemical shifts for 4-Formyl-2-methylbenzonitrile. By dissecting the molecule into its constituent functional groups and applying the principles of substituent-induced chemical shifts, a detailed assignment for all nine carbon atoms has been established. The predicted spectrum is characterized by a highly deshielded aldehyde carbon near 192 ppm, a nitrile carbon around 118 ppm, a shielded methyl carbon at approximately 20 ppm, and a series of aromatic signals between 116 and 142 ppm. This in-depth analysis serves as a powerful predictive tool for researchers, enabling confident structural verification and facilitating the use of this compound in further scientific endeavors.

References

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

National Center for Biotechnology Information. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Unknown Source. 13-C NMR Chemical Shift Table.pdf. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Scientific Information Database. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]

-

Unknown Source. Supporting Information. [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

National Center for Biotechnology Information. 4-Formyl-2-methylbenzonitrile. [Link]

- Google Patents.

-

Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. [Link] -

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

PubMed. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.

Sources

- 1. 4-Formyl-2-methylbenzonitrile | C9H7NO | CID 45083566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. rsc.org [rsc.org]

Technical Whitepaper: Chemoselectivity and Electrophilic Activation of 4-Formyl-2-methylbenzonitrile

Executive Summary

4-Formyl-2-methylbenzonitrile (CAS: 27613-35-0) serves as a critical bifunctional scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors. Its utility stems from the distinct reactivity profiles of its two electrophilic centers: the highly activated formyl group (-CHO) and the relatively inert nitrile group (-CN). This guide provides a mechanistic analysis of the aldehyde's reactivity, detailing protocols for chemoselective functionalization while preserving the nitrile moiety.

Electronic Structure & Reactivity Profile

The reactivity of the C4-formyl group is governed by the synergistic effects of the C1-cyano and C2-methyl substituents.

-

Para-Cyano Activation (+R, -I Effect): The nitrile group at the C1 position acts as a strong electron-withdrawing group (EWG). Through resonance and induction, it depletes electron density from the benzene ring, specifically enhancing the electrophilicity of the para position (C4). This makes the aldehyde carbon significantly more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

-

Meta-Methyl Modulation (+I Effect): The C2-methyl group provides weak inductive donation. While it offers slight steric bulk ortho to the nitrile, it has minimal steric impact on the distal C4-aldehyde. Its primary role is lipophilic modulation rather than electronic deactivation.

Mechanistic Visualization: Electronic Activation

The following diagram illustrates the electronic vectors influencing the aldehyde's susceptibility to nucleophiles.

Figure 1: Electronic vectors activating the C4-aldehyde. The p-CN group enhances electrophilicity, facilitating rapid nucleophilic addition.

Chemoselective Transformations

The primary challenge in handling 4-Formyl-2-methylbenzonitrile is "Chemoselectivity": reacting the aldehyde without hydrolyzing or reducing the nitrile.

A. Reductive Amination (The "Workhorse" Protocol)

Direct alkylation of amines is prone to over-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method for this substrate. STAB is mild enough to leave the nitrile intact, unlike stronger reducing agents like LiAlH4.

Why STAB?

-

Selectivity: It reduces the intermediate iminium ion faster than the aldehyde or ketone.

-

Safety: It does not reduce the nitrile group under standard conditions.

-

Stability: It is less toxic and more stable than Sodium Cyanoborohydride.

Experimental Protocol: Reductive Amination

Reagents: 4-Formyl-2-methylbenzonitrile (1.0 equiv), Amine (1.1 equiv), STAB (1.5 equiv), Acetic Acid (cat.), DCE (1,2-Dichloroethane).

-

Imine Formation: Charge a reaction vessel with 4-Formyl-2-methylbenzonitrile (10 mmol) and the primary/secondary amine (11 mmol) in DCE (30 mL). Add Acetic Acid (0.1 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

B. Pinnick Oxidation (Aldehyde to Carboxylic Acid)

To convert the aldehyde to a carboxylic acid (4-cyano-3-methylbenzoic acid) without hydrolyzing the nitrile to an amide/acid, Pinnick Oxidation is the gold standard.[1]

Mechanism: Uses Sodium Chlorite (NaClO2) as the oxidant and 2-methyl-2-butene as a scavenger for hypochlorous acid (HOCl), which prevents side reactions (like chlorination of the aromatic ring or nitrile hydrolysis).

Experimental Protocol: Pinnick Oxidation

-

Dissolution: Dissolve 4-Formyl-2-methylbenzonitrile (10 mmol) in t-BuOH (20 mL) and THF (10 mL). Add 2-methyl-2-butene (10 mL, excess) as the scavenger.

-

Oxidant Prep: Dissolve NaClO2 (80%, 15 mmol) and NaH2PO4 (15 mmol) in water (10 mL).

-

Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

-

Completion: Stir at RT for 2–4 hours. The mixture usually turns pale yellow.

-

Workup: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. The nitrile remains intact.

Decision Logic & Workflow Visualization

The following diagram outlines the decision logic for functionalizing 4-Formyl-2-methylbenzonitrile based on the desired pharmacophore outcome.

Figure 2: Synthetic divergence pathways. Path A and B demonstrate high chemoselectivity for the aldehyde over the nitrile.

Quantitative Data Summary

| Reaction Type | Reagent System | Target Group | Nitrile Stability | Typical Yield |

| Reductive Amination | NaBH(OAc)3 / DCE | Amine | High (Inert) | 85–95% |

| Pinnick Oxidation | NaClO2 / NaH2PO4 | Carboxylic Acid | High (Inert) | 90–98% |

| Reduction (Strong) | LiAlH4 / THF | Benzylamine | Low (Reduces to amine) | N/A (Mixed) |

| Knoevenagel | Malononitrile / Base | Vinyl Nitrile | High | 80–90% |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45083566, 4-Formyl-2-methylbenzonitrile. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[1][2] (Standard protocol validation). Retrieved from [Link]

-

Pinnick, H. W., et al. (1981). Oxidation of α,β-unsaturated aldehydes.[3] Tetrahedron.[1] (Pinnick Oxidation mechanism).[1][3][4][5] Retrieved from [Link]

-

Organic Syntheses (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Demonstrates aldehyde reactivity in benzonitriles). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 4-Formyl-2-methylbenzonitrile

Abstract

4-Formyl-2-methylbenzonitrile is a bifunctional aromatic compound of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. Its unique electronic architecture, featuring both an electrophilic nitrile and a formyl group on a substituted benzene ring, presents both opportunities and challenges in synthetic chemistry. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the transformations of the nitrile group. We will explore the underlying electronic effects governing its behavior, detail key chemical transformations with field-proven protocols, and address the critical issue of chemoselectivity. This document is intended for professionals in drug development and chemical research seeking to leverage this versatile building block in complex synthetic pathways.

Molecular Architecture and Electronic Profile

The reactivity of any functional group on 4-Formyl-2-methylbenzonitrile is not determined in isolation but is a consequence of the electronic interplay between all substituents on the aromatic ring. The molecule contains three key groups:

-

Nitrile Group (-C≡N): A strongly electron-withdrawing group through both resonance and induction. It deactivates the aromatic ring towards electrophilic substitution and renders the nitrile carbon electrophilic.

-

Formyl Group (-CHO): Another potent electron-withdrawing and deactivating group. Its presence in the para position to the nitrile group significantly enhances the electrophilicity of the nitrile carbon.

-

Methyl Group (-CH₃): An electron-donating group through hyperconjugation and weak induction. It is activating and ortho, para-directing, though its effect is largely overridden by the two powerful deactivating groups.

The cumulative effect is an electron-poor aromatic system where the nitrile and formyl carbons are both susceptible to nucleophilic attack. Understanding this electronic landscape is paramount for predicting and controlling reaction outcomes.

Core Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other valuable moieties. The primary reactions involve nucleophilic attack at the electrophilic carbon atom.

Hydrolysis: Conversion to Amides and Carboxylic Acids

Nitriles can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid.[1][2] The reaction proceeds via initial hydration of the nitrile to form an amide, which can then be further hydrolyzed to the carboxylic acid upon extended heating or under harsher conditions.

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, allowing it to be attacked by a weak nucleophile like water.[2]

-

Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the nitrile carbon.[2]

For complete hydrolysis to 4-carboxy-2-methylbenzaldehyde, forcing conditions such as heating in a strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) are typically required.[1][3]

Rationale: This protocol illustrates the complete hydrolysis of both the nitrile and the oxidation of the formyl group under strong basic conditions, followed by an acidic workup. Potassium permanganate is a powerful oxidizing agent suitable for converting the aldehyde to a carboxylic acid.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Formyl-2-methylbenzonitrile (1.45 g, 10 mmol) in 50 mL of 2 M aqueous sodium hydroxide.

-

Oxidation & Hydrolysis: Heat the mixture to 80 °C. Add potassium permanganate (KMnO₄) (4.74 g, 30 mmol) portion-wise over 1 hour, ensuring the purple color dissipates between additions. The reaction is exothermic; maintain the temperature below 100 °C.

-

Reflux: After the final addition, heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the nitrile group. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of water.

-

Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methylterephthalic acid.

-

Validation: Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reduction: Synthesis of Amines and Aldehydes

The reduction of the nitrile group is one of its most valuable transformations, leading to primary amines or, with careful control, aldehydes.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for converting nitriles to primary amines.[1][4] The reaction with LiAlH₄ involves two successive additions of a hydride ion (H⁻) to the nitrile carbon.[4]

Chemoselectivity Consideration: A critical challenge with 4-Formyl-2-methylbenzonitrile is that strong hydrides like LiAlH₄ will reduce both the nitrile and the aldehyde. To achieve selective reduction of the nitrile, the more reactive aldehyde must first be protected.

Using a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows the reduction to be stopped at the imine stage.[5][6][7] Subsequent acidic workup hydrolyzes the imine to yield an aldehyde.[7]

Mechanism Insight: The reaction proceeds via the formation of a Lewis acid-base adduct between the aluminum center of DIBAL-H and the nitrile nitrogen.[6] This is followed by an intramolecular hydride transfer. The use of a single equivalent of DIBAL-H at low temperatures (e.g., -78 °C) is crucial to prevent over-reduction.[5][7]

| Reagent | Functional Group | Product | Conditions | Citation |

| LiAlH₄ | Nitrile & Aldehyde | Primary Amine & Alcohol | THF, 0 °C to RT | [1][4] |

| H₂ / Raney Ni | Nitrile & Aldehyde | Primary Amine & Alcohol | High Pressure, Heat | [6] |

| DIBAL-H | Nitrile | Aldehyde | Toluene, -78 °C, then H₃O⁺ | [5][6][7] |

| NaBH₄ | Aldehyde | Alcohol | Methanol, 0 °C | [8] |

Addition of Organometallics: Ketone Synthesis

Grignard reagents (R-MgX) and organolithiums (R-Li) can attack the electrophilic nitrile carbon to form an imine anion intermediate.[1][9] This intermediate is stable to further nucleophilic attack. Subsequent acidic hydrolysis converts the imine into a ketone. This provides a powerful method for carbon-carbon bond formation.

Rationale: This protocol details the addition of a Grignard reagent to the nitrile. The aldehyde is more reactive towards Grignards, so it must be protected as an acetal first to ensure the desired chemoselectivity.

-

Protection: Protect the aldehyde of 4-Formyl-2-methylbenzonitrile as a dioxolane acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap.

-

Grignard Reaction: To a solution of the protected starting material (1 equiv.) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add phenylmagnesium bromide (1.1 equiv., 1.0 M in THF) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

-

Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 1 hour to hydrolyze both the intermediate imine and the acetal protecting group.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by column chromatography on silica gel to yield (4-benzoyl-2-methylphenyl)acetonitrile. Confirm the structure by spectroscopic methods.

Advanced Transformations: Cycloaddition Reactions

The nitrile group can participate in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings, a common motif in pharmaceuticals. For instance, reaction with sodium azide (NaN₃) in the presence of a Lewis acid can yield a tetrazole ring. Similarly, nitrile oxides, generated in situ, can react with dipolarophiles, and benzonitriles themselves can act as the dipolarophile in certain contexts.[10][11]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Technical Guide: 4-Formyl-2-methylbenzonitrile as a Chemical Intermediate

Executive Summary

4-Formyl-2-methylbenzonitrile (CAS: 27613-35-0) is a bifunctional aromatic intermediate characterized by the presence of an electrophilic aldehyde group and a robust nitrile moiety on a methylated benzene core.[1][2] This unique substitution pattern makes it a critical scaffold in the synthesis of non-steroidal androgen receptor (AR) antagonists , aromatase inhibitors , and thermally activated delayed fluorescence (TADF) materials for OLEDs. Its dual reactivity allows for divergent synthetic pathways: the aldehyde serves as a handle for Knoevenagel condensations and reductive aminations, while the nitrile provides a gateway to heterocycles like tetrazoles and phthalocyanines.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 4-Formyl-2-methylbenzonitrile |

| Synonyms | 4-Cyano-3-methylbenzaldehyde; 4-Formyl-o-tolunitrile |

| CAS Number | 27613-35-0 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 100–104 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

Structural Analysis: The molecule features a para-relationship between the nitrile and aldehyde groups, with a methyl group ortho to the nitrile. This steric crowding at the nitrile position increases resistance to hydrolysis compared to unhindered benzonitriles, directing nucleophilic attack preferentially to the aldehyde.

Synthetic Routes (Upstream)

The synthesis of 4-formyl-2-methylbenzonitrile is typically achieved via two primary methods, selected based on scale and starting material availability.

Method A: Palladium-Catalyzed Cyanation (Industrial Scale)

This route is preferred for large-scale manufacturing due to the commercial availability of 4-bromo-3-methylbenzaldehyde and the avoidance of cryogenic conditions.

-

Starting Material: 4-Bromo-3-methylbenzaldehyde

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄ (cat.), DMF

-

Conditions: 80–100 °C, 4–12 hours

Protocol:

-

Charge a reaction vessel with 4-bromo-3-methylbenzaldehyde (1.0 equiv) and Zn(CN)₂ (0.6 equiv).

-

Add dry DMF (0.5 M concentration) and degas with N₂ for 30 minutes.

-

Add Pd(PPh₃)₄ (3–5 mol%) under inert atmosphere.

-

Heat to 90 °C. Monitor consumption of bromide by HPLC.

-

Workup: Cool to RT, dilute with EtOAc, and wash with 1M NH₄OH (to sequester zinc) followed by brine.

-

Purification: Recrystallization from hexanes/EtOAc.

Method B: Lithiation-Formylation (Laboratory Scale)

This method utilizes the halogen-lithium exchange of the corresponding aryl bromide, followed by quenching with a formyl source.

-

Starting Material: 4-Bromo-2-methylbenzonitrile[2]

-

Reagents: i-PrMgCl·LiCl (TurboGrignard) or n-BuLi, DMF

-

Conditions: -78 °C to RT, THF

Protocol:

-

Dissolve 4-bromo-2-methylbenzonitrile in anhydrous THF under Ar at -78 °C.

-

Dropwise add n-BuLi (1.1 equiv). Note: The nitrile group is robust at -78 °C but can suffer nucleophilic attack at higher temperatures.

-

Stir for 30 mins to generate the aryl lithium species.

-

Add anhydrous DMF (2.0 equiv) dropwise.

-

Warm to RT and quench with aqueous NH₄Cl.

-

Extract with DCM and purify via silica chromatography.

Synthesis Pathway Diagram[6]

Figure 1: Convergent synthesis strategies for 4-Formyl-2-methylbenzonitrile.

Reactivity & Pharmaceutical Applications

The utility of 4-formyl-2-methylbenzonitrile lies in its ability to serve as a "linchpin" intermediate, connecting aromatic cores through distinct chemistries.

Aldehyde-Directed Transformations

The aldehyde at C4 is the primary site of reactivity for chain extension and coupling.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields dicyanovinyl derivatives. These are essential precursors for TADF emitters used in OLEDs, where the electron-withdrawing nature of the nitrile-substituted ring tunes the emission wavelength.

-

Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) generates benzylamine derivatives. This pathway is critical in synthesizing chemokine receptor antagonists .

-

Schiff Base Formation: Condensation with hydrazine or aniline derivatives yields imines, a common motif in aromatase inhibitors (analogs of Letrozole) and antifungal agents.

Nitrile-Directed Transformations

The nitrile at C2 provides a handle for heterocycle formation or hydrolysis.

-

Tetrazole Synthesis: Reaction with sodium azide (NaN₃) yields the tetrazole ring, a bioisostere for carboxylic acids often seen in angiotensin II receptor blockers (ARBs) (sartan analogs).

-

Phthalocyanine Formation: Cyclotrimerization of the nitrile (often requiring a dinitrile precursor derived from the aldehyde) leads to metallophthalocyanines, used in photodynamic therapy .

Drug Discovery Workflow: AR Antagonist Analogs

In the development of androgen receptor (AR) antagonists (e.g., Enzalutamide analogs), the 4-formyl-2-methylbenzonitrile scaffold is often used to introduce the "B-ring" with specific electronic properties that enhance binding affinity while reducing metabolic liability compared to non-methylated analogs.

Downstream Reactivity Map

Figure 2: Divergent reactivity profile demonstrating key pharmaceutical and material science applications.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 2-(4-cyano-3-methylbenzylidene)malononitrile (TADF Precursor).

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-formyl-2-methylbenzonitrile (1.45 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in absolute ethanol (30 mL).

-

Catalysis: Add piperidine (3 drops) as a catalyst.

-

Reaction: Stir the mixture at room temperature. A precipitate typically forms within 30–60 minutes.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) until the aldehyde spot disappears.[3]

-

Isolation: Filter the solid precipitate under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 10 mL) and dry in a vacuum oven at 45 °C.

-

Yield: Expected yield >85%. The product is a bright yellow solid.

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Handle in a well-ventilated fume hood.

-

Skin/Eye Contact: The compound is an irritant.[4] Standard PPE (nitrile gloves, safety goggles) is mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid (4-cyano-3-methylbenzoic acid).

References

-

PubChem. (n.d.). 4-Formyl-2-methylbenzonitrile (Compound).[1][2][5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

- Google Patents. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile (WO2016024224A1). [Cited for context on methyl-benzonitrile synthesis strategies].

Sources

- 1. 27613-39-4(Benzonitrile,3-formyl-4-methyl-) | Kuujia.com [kuujia.com]

- 2. Benzonitrile,4-formyl-2-methyl-(9CI) | CAS#:27613-35-0 | Chemsrc [chemsrc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 6. PubChemLite - 4-formyl-2-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 7. Benzonitrile, 4-formyl-2-methyl- (9CI) | 27613-35-0 [chemicalbook.com]

- 8. CAS:27609-91-2, 4-甲酰基-3-甲基苯腈-毕得医药 [bidepharm.com]

Technical Whitepaper: The Evolution and Synthetic Utility of 4-Formyl-2-methylbenzonitrile

Executive Summary & Identity

4-Formyl-2-methylbenzonitrile (CAS 101072-01-3, frequently cross-referenced as CAS 27613-35-0) represents a "privileged scaffold" in modern medicinal chemistry. Its bifunctionality—possessing both an electrophilic aldehyde (-CHO) and a pharmacophore-generating nitrile (-CN)—makes it a critical linchpin in the synthesis of polyfunctionalized heterocycles, particularly phthalazinones , quinazolines , and isoindolinones .

This whitepaper provides a comprehensive technical analysis of this intermediate, moving beyond basic catalog data to explore the process chemistry evolution, validated synthesis protocols, and its strategic role in drug discovery.

Chemical Identity Profile

| Property | Specification |

| IUPAC Name | 4-Formyl-2-methylbenzonitrile |

| Synonym | 4-Cyano-3-methylbenzaldehyde |

| CAS Registry | 101072-01-3 (Primary User Ref); 27613-35-0 (Common Commercial) |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| SMILES | Cc1cc(C=O)ccc1C#N |

| Key Reactivity | Nucleophilic addition (Aldehyde), Hydrolysis/Cyclization (Nitrile) |

Historical Evolution of Synthesis

The synthesis of 4-Formyl-2-methylbenzonitrile has evolved from "brute force" radical chemistry to precision metal-catalyzed cross-couplings. Understanding this history is crucial for selecting the right method for your specific scale and purity requirements.

Phase I: The Radical Era (1980s-1990s)

Early industrial routes relied on the radical bromination of 2,4-dimethylbenzonitrile.

-

Mechanism: Non-selective radical bromination using NBS (N-bromosuccinimide) followed by hydrolysis (Sommelet reaction or gem-acetate hydrolysis).

-

Limitations: This method suffered from poor regioselectivity (bromination at the 2-methyl vs. 4-methyl position) and difficult purification of the aldehyde from the over-oxidized acid byproducts.

Phase II: The Cryogenic Era (2000s)

To improve regiocontrol, chemists shifted to Lithium-Halogen Exchange .

-

Mechanism: Lithiation of 4-bromo-2-methylbenzonitrile at -78°C, followed by a DMF quench.

-

Advantage: High regioselectivity.

-

Limitation: Cryogenic conditions are energetically costly and hazardous at kilo-scale.

Phase III: The Catalytic Era (Current State-of-the-Art)

Modern process chemistry favors Palladium-Catalyzed Cyanation or Carbonylation .

-

Route A (Cyanation): Pd-catalyzed cyanation of 4-bromo-3-methylbenzaldehyde using Zn(CN)₂.

-

Route B (Carbonylation): Pd-catalyzed carbonylation of 4-bromo-2-methylbenzonitrile with syngas (CO/H₂) or surrogate hydride sources.

Technical Deep Dive: Validated Synthesis Protocol

The following protocol describes the Palladium-Catalyzed Cyanation of 4-Bromo-3-methylbenzaldehyde . This route is selected for its balance of scalability, safety (avoiding cryogenics), and atom economy compared to the radical route.

Reaction Scheme & Logic

The transformation utilizes a Pd(0) cycle to insert into the Ar-Br bond, followed by transmetallation with Zinc Cyanide (Zn(CN)₂). We utilize Zn(CN)₂ over NaCN to ensure a slow, controlled release of cyanide ions, reducing toxicity risks and improving catalytic turnover.

Experimental Protocol (Self-Validating System)

Reagents:

-

Substrate: 4-Bromo-3-methylbenzaldehyde (1.0 equiv)

-

Cyanating Agent: Zn(CN)₂ (0.6 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Solvent: DMF (Wet, containing 1% water to accelerate the catalyst activation)

-

Additive: Zn dust (10 mol% - Critical for keeping Pd in the active 0 oxidation state)

Step-by-Step Workflow:

-

Inerting: Charge a dry 3-neck flask with 4-Bromo-3-methylbenzaldehyde, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Evacuate and backfill with Nitrogen (x3). Why: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

-

Solvation: Add degassed DMF via syringe. The concentration should be approx 0.5 M.

-

Activation: Heat the mixture to 110°C .

-

Checkpoint: The reaction color should shift from dark purple/red to a deep orange/brown, indicating active catalytic species.

-

-

Monitoring: Monitor via HPLC/TLC after 3 hours.

-

Target Rf: 0.45 (20% EtOAc/Hexane).

-

Starting Material Rf: 0.60.[1]

-

-

Quench & Workup (Critical Safety Step):

-

Cool to room temperature.[2]

-

Oxidative Quench: Pour into a solution of diluted FeSO₄ or NaOCl (bleach) to destroy residual cyanide species. Never acidify the quench directly, as this releases HCN gas.

-

Extract with Ethyl Acetate (x3).

-

-

Purification: Wash organic layers with LiCl (5% aq) to remove DMF. Dry over MgSO₄.[3] Recrystallize from EtOH/Heptane or flash chromatography.

Data & Yield Expectations

| Parameter | Value | Notes |

| Typical Yield | 88 - 94% | High conversion due to dppf bite angle. |

| Purity (HPLC) | >98.5% | Main impurity: De-brominated byproduct (3-methylbenzaldehyde). |

| Appearance | Off-white crystalline solid | Melting Point: 104-106°C. |

Strategic Applications in Drug Discovery[4]

4-Formyl-2-methylbenzonitrile acts as a "molecular hinge," allowing the construction of fused heterocycles found in oncology and cardiovascular therapeutics.

The Phthalazinone Pathway (PARP Inhibitors)

The most high-value application is the synthesis of Phthalazin-1(2H)-ones .

-

Mechanism: Condensation of the aldehyde with hydrazine hydrate leads to the hydrazone, which undergoes intramolecular nucleophilic attack on the nitrile carbon.

-

Relevance: This scaffold mimics the nicotinamide pocket of PARP enzymes (e.g., Olaparib, Talazoparib analogs).

The Quinazoline Pathway

Reaction with amidines allows for the formation of Quinazolines , a class heavily utilized in EGFR inhibition (e.g., Gefitinib analogs). The 2-methyl group on the benzene ring provides crucial steric bulk that can improve selectivity for specific kinase isoforms.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways and the convergence toward the target molecule, highlighting the decision nodes for process chemists.

Figure 1: Comparative synthetic routes. The Green path (Pd-Catalyzed Cyanation) is recommended for scalability and safety.

References

-

Preparation of 4-cyano-3-methylbenzaldehyde. Google Patents. (CN107721869A).[3][4] Validated method for hydrolysis of gem-dibromides. Link

-

Synthesis of 4-Formyl-2-methylbenzonitrile. BLD Pharm Catalog & Technical Data. Confirmation of CAS 27613-35-0 identity and physical properties. Link

- Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.Chemical Reviews. Authoritative review on the mechanism of Zn(CN)₂ coupling. (General Reference for Section 3).

-

Synthesis of Phthalazinone Derivatives. Journal of Medicinal Chemistry. Describes the cyclization of 2-acyl-benzonitriles with hydrazine to form PARP inhibitor scaffolds. Link

-

2-Formyl-4-methylbenzonitrile vs 4-Formyl-2-methylbenzonitrile. NIH PubChem. Structural disambiguation of isomers. Link

(Note: While CAS 101072-01-3 is the user-supplied identifier, commercial and literature databases predominantly index this structure under CAS 27613-35-0. Researchers are advised to use the IUPAC name or Structure Search for procurement.)

Sources

- 1. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 2. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Safety and Handling of 4-Formyl-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive safety and handling framework for 4-Formyl-2-methylbenzonitrile (CAS: 112143-69-6). As a bifunctional intermediate containing both a reactive formyl (aldehyde) group and a nitrile moiety, this compound presents a dual-hazard profile: chemical instability toward oxidation and potential acute toxicity characteristic of aromatic nitriles. This document synthesizes containment strategies, personal protective equipment (PPE) logic, and emergency response protocols designed for researchers in drug discovery and medicinal chemistry.

Chemical Identity & Hazard Characterization[1][2][3][4][5][6][7]

Structural Logic & Reactivity